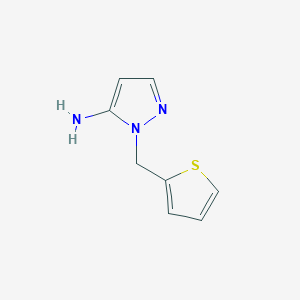

1-(Thiophen-2-ylmethyl)-1H-pyrazol-5-amine

Übersicht

Beschreibung

1-(Thiophen-2-ylmethyl)-1H-pyrazol-5-amine is a heterocyclic compound that features both a thiophene and a pyrazole ring. The presence of these two rings makes it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science. Thiophene derivatives are known for their diverse biological activities, while pyrazole derivatives are often explored for their pharmacological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Thiophen-2-ylmethyl)-1H-pyrazol-5-amine typically involves the condensation of thiophene derivatives with pyrazole precursors. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . This can be followed by further reactions to introduce the pyrazole ring.

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes such as catalytic amidation of carboxylic acid substrates with amines . The use of efficient catalysts and optimized reaction conditions can enhance yield and purity, making the process suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Thiophen-2-ylmethyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

Substitution: Halogenating agents or nitrating agents under controlled conditions.

Major Products:

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Amino derivatives.

Substitution: Halogenated or nitrated thiophene derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Synthesis of Heterocyclic Compounds

1-(Thiophen-2-ylmethyl)-1H-pyrazol-5-amine serves as a versatile building block in the synthesis of complex heterocyclic compounds. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, allows for the creation of diverse derivatives with tailored properties.

Reactivity Studies

The compound can participate in reactions leading to thiophene sulfoxides or sulfones through oxidation and can yield amino derivatives upon reduction. Additionally, it can be halogenated or nitrated to produce halogenated or nitrated thiophene derivatives, showcasing its utility in synthetic organic chemistry.

Biological Applications

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. In a study focusing on aminopyrazole-based compounds, derivatives demonstrated sub-micromolar activity against Methicillin-sensitive Staphylococcus aureus (MSSA) and Methicillin-resistant S. aureus (MRSA) strains . This suggests potential applications in developing new antimicrobial agents.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that certain derivatives exhibit significant inhibition of pro-inflammatory cytokines like TNF-α and IL-1β, indicating a potential therapeutic role in treating inflammatory diseases . The mechanism involves the modulation of inflammatory pathways, making it a candidate for further drug development.

Medicinal Chemistry

Cancer Therapeutics

The anticancer potential of this compound has been explored through various studies. For instance, certain derivatives have shown effective inhibition of proliferation in cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer), with minimal toxicity to normal cells . This highlights the compound's selective action and its promise as a lead compound for anticancer drug development.

Drug Development

The compound's dual-ring structure allows for interactions with multiple biological targets, enhancing its effectiveness as a pharmaceutical agent. Ongoing research aims to optimize its pharmacological properties through structural modifications to improve efficacy and reduce side effects .

Industrial Applications

Organic Electronics

In the field of materials science, this compound is being utilized in the development of organic semiconductors. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and other electronic devices. The incorporation of this compound into polymer matrices can enhance the performance of electronic components.

Case Studies

Wirkmechanismus

The mechanism of action of 1-(Thiophen-2-ylmethyl)-1H-pyrazol-5-amine involves its interaction with various molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Thiophene Derivatives: Compounds like 2-acetylthiophene and 2-bromothiophene.

Pyrazole Derivatives: Compounds like 1-phenyl-3-methyl-5-pyrazolone and 3,5-dimethylpyrazole.

Uniqueness: 1-(Thiophen-2-ylmethyl)-1H-pyrazol-5-amine is unique due to the combination of the thiophene and pyrazole rings, which imparts a distinct set of chemical and biological properties. This dual-ring structure allows it to participate in a wider range of reactions and exhibit diverse biological activities compared to compounds with only one of these rings .

Biologische Aktivität

1-(Thiophen-2-ylmethyl)-1H-pyrazol-5-amine is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound involves various methodologies that often include the reaction of thiophene derivatives with pyrazole compounds. The compound's structure features a pyrazole ring fused with a thiophene moiety, which is critical for its biological activity.

Chemical Structure:

- Molecular Formula: C₉H₈N₂S

- Molecular Weight: 180.24 g/mol

- Key Functional Groups: Thiophene ring, pyrazole ring

Biological Activities

This compound exhibits a range of biological activities:

Antimicrobial Activity

Research indicates that thiophene derivatives, including this compound, demonstrate significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it was found to be effective against Staphylococcus aureus and Escherichia coli in disk diffusion assays .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in activated macrophages, suggesting its potential use in treating inflammatory diseases .

Anticancer Potential

This compound has also shown promise as an anticancer agent. It is believed to interact with key molecular targets involved in cancer proliferation and survival pathways. For example, it has been reported to inhibit BRAF(V600E) kinase activity, which is crucial in certain types of cancers .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications to the thiophene or pyrazole rings can significantly influence its potency and selectivity.

| Substituent | Effect on Activity |

|---|---|

| Methyl group on thiophene | Increases antimicrobial activity |

| Halogen substitutions | Can enhance anticancer properties |

| Alkyl substitutions on pyrazole | Modulates anti-inflammatory effects |

Case Studies

Several studies have highlighted the biological efficacy of this compound:

- Antimicrobial Efficacy : A study evaluated the compound against a panel of bacteria and fungi, demonstrating broad-spectrum activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- Anti-inflammatory Mechanism : Another investigation focused on its mechanism of action in inhibiting LPS-induced inflammation in macrophages, revealing a significant reduction in NO production and cytokine release, indicating potential therapeutic applications for inflammatory diseases .

- Anticancer Activity : Research exploring its effect on cancer cell lines showed that the compound induced apoptosis in BRAF(V600E) mutant cells through modulation of key signaling pathways involved in cell survival and proliferation .

Eigenschaften

IUPAC Name |

2-(thiophen-2-ylmethyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3S/c9-8-3-4-10-11(8)6-7-2-1-5-12-7/h1-5H,6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFEVMOCBDLBBKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CN2C(=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80368872 | |

| Record name | 1-[(Thiophen-2-yl)methyl]-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4394-26-7 | |

| Record name | 1-[(Thiophen-2-yl)methyl]-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.